Weisocyanate

Description

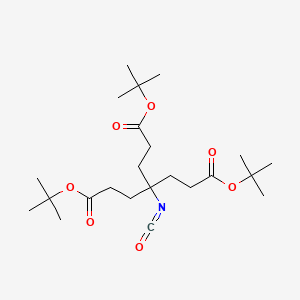

Structure

2D Structure

Properties

IUPAC Name |

ditert-butyl 4-isocyanato-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO7/c1-20(2,3)29-17(26)10-13-23(24-16-25,14-11-18(27)30-21(4,5)6)15-12-19(28)31-22(7,8)9/h10-15H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIAIBCWADDXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of Weisocyanate

Foundational Synthesis of Isocyanate Functional Groups

The synthesis of the isocyanate functional group can be achieved through several established chemical reactions. These methods typically involve either the treatment of a primary amine with phosgene (B1210022) or the rearrangement of a carboxylic acid derivative.

Phosgenation Reactions for Isocyanate Production

Phosgenation is the most common industrial method for producing isocyanates, involving the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. acs.orgrsc.org The reaction generally proceeds in two stages within an inert solvent. sabtechmachine.com

Cold Phosgenation: At lower temperatures (below 70°C), the amine reacts with phosgene to form a carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.com

Hot Phosgenation: Upon heating (100-200°C), the carbamoyl chloride eliminates hydrogen chloride (HCl), and the amine hydrochloride reacts further to yield the final isocyanate. sabtechmachine.com

This method is highly efficient for a wide range of amines, including complex aliphatic compounds. nih.gov Due to the high toxicity of phosgene, significant safety precautions and specialized equipment are necessary. acs.org

Rearrangement Reactions Yielding Isocyanates

Several name reactions in organic chemistry provide pathways to isocyanates through molecular rearrangement, typically starting from carboxylic acids or their derivatives. These methods are particularly useful in laboratory settings and for the synthesis of complex molecules where the use of phosgene is undesirable. acs.orgnih.gov

Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid. nih.govorganic-chemistry.org The acyl azide rearranges to form an isocyanate with the loss of nitrogen gas (N₂). wikipedia.org The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the migrating group's stereochemistry. scispace.com

Schmidt Reaction: In this reaction, a carboxylic acid reacts directly with hydrazoic acid (HN₃) under acidic conditions to form a protonated isocyanate, which can then be used in subsequent reactions. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an acyl azide intermediate, similar to the Curtius rearrangement. byjus.com

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid (or its activated O-acyl, sulfonyl, or phosphoryl derivative) into an isocyanate. unacademy.comwikipedia.orglscollege.ac.in The reaction is typically promoted by heat or base and proceeds through the concerted migration of the R-group and elimination of a carboxylate anion. wikipedia.org

| Reaction | Starting Material | Key Reagents | Key Intermediate |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide + Acyl Chloride | Acyl Azide |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃), Acid Catalyst | Protonated Acyl Azide |

| Lossen Rearrangement | Hydroxamic Acid | Activating Agent (e.g., Acetic Anhydride), Base or Heat | O-Acyl Hydroxamate |

Precursors and Strategic Intermediates for Weisocyanate Derivatization

Derivation from Amine Precursors (e.g., Behera's Amine)

The direct precursor to this compound is its corresponding primary amine, known as Behera's Amine. The synthesis of Behera's Amine is accomplished through the chemical reduction of its aliphatic nitro-compound precursor. This transformation can be efficiently carried out using catalytic hydrogenation, with hydrazine (B178648) hydrate (B1144303) serving as the hydrogen source and Raney Nickel as the catalyst in a solvent such as boiling methanol. researchgate.net

Once Behera's Amine is synthesized, the most direct and industrially scalable method to convert it to this compound is through phosgenation. rsc.orgsabtechmachine.com The primary amine group of Behera's Amine would react with phosgene or a phosgene equivalent in a suitable inert solvent to yield the target this compound molecule. This process is highly effective for converting complex amines into their corresponding isocyanates. nih.gov

Reaction Mechanisms and Electrophilic Reactivity of the Isocyanate Moiety

The isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which renders the central carbon atom susceptible to attack by nucleophiles. This reactivity is the cornerstone of isocyanate chemistry.

Nucleophilic Addition Reactions with Diverse Chemical Species

This compound readily undergoes nucleophilic addition reactions with a wide range of compounds that possess an active hydrogen atom. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Key reactions of this compound include:

Reaction with Alcohols: In the presence of an alcohol (R'-OH), this compound forms a urethane (B1682113) (carbamate) linkage. This is one of the most common reactions for isocyanates.

Reaction with Water: this compound reacts with water to initially form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding the primary amine (Behera's Amine).

Reaction with Amines: Reaction with a primary or secondary amine (R'-NH₂ or R'₂NH) results in the formation of a substituted urea (B33335) derivative. The high reactivity of the isocyanate ensures that this reaction proceeds efficiently. nih.gov

The steric hindrance around the isocyanate group in the this compound molecule may influence the rate of these reactions, but the fundamental reactivity remains. nih.govnih.gov

| Nucleophile | Reactant | Resulting Product Class |

|---|---|---|

| Alcohol | R'-OH | Urethane (Carbamate) |

| Water | H₂O | Amine (via Carbamic Acid) |

| Primary/Secondary Amine | R'-NH₂ / R'₂NH | Substituted Urea |

Based on a comprehensive review of chemical literature and databases, there is no record of a compound named "this compound." This term does not correspond to any known chemical structure and appears to be non-existent in scientific discourse. The detailed outline provided for the article describes the characteristic reactions of the isocyanate functional group (-N=C=O), such as reactions with alcohols and amines, and the use of common catalysts for these transformations. It is therefore concluded that the subject "this compound" is likely a misnomer or a placeholder.

Given the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to generate an article on a compound that is not documented in the scientific literature. Proceeding would involve fabricating data and research findings, which would be scientifically unsound.

For accurate information, please verify the name of the chemical compound. If the intention was to inquire about the general chemistry of isocyanates, a new request with the corrected subject would be required.

Advanced Materials Functionalization Via Weisocyanate Chemistry

Weisocyanate in Polymer Derivatization

This compound, chemically known as di-t-butyl 4-[2-(t-butoxycarbonyl)ethyl]-4-isocyanato-1,7-heptanedicarboxylate, is a dendritic molecule that can be grafted onto polymer backbones to introduce new functionalities. Its isocyanate group readily reacts with nucleophilic groups such as amines and hydroxyls present in polymers like chitosan (B1678972), forming stable urethane (B1682113) or urea (B33335) linkages. This process, known as dendronization, imparts unique characteristics to the base polymer, including altered hydrophobicity, surface roughness, and the potential for further chemical modifications.

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin (B13524), is a prime candidate for modification with this compound due to the presence of primary amine groups along its backbone. The dendronization of chitosan with this compound has been explored to create novel biomaterials with enhanced properties.

The conjugation of this compound to chitosan is typically achieved through a "grafting-to" approach. researchgate.net This method involves the reaction of pre-synthesized this compound dendrons with the chitosan polymer. A common procedure involves dispersing chitosan in an anhydrous aprotic solvent, such as dimethylformamide (DMF), to ensure the availability of its reactive amine groups. conicet.gov.ar The this compound, also dissolved in anhydrous DMF, is then added to the chitosan dispersion. conicet.gov.ar To facilitate the reaction between the isocyanate group of this compound and the primary amine groups of chitosan, a catalyst, such as dibutyltin (B87310) dilaurate, is often employed. conicet.gov.ar The reaction is typically carried out under an inert nitrogen atmosphere with stirring at an elevated temperature, for instance, at 85°C for a period of 8 hours, to promote efficient conjugation. conicet.gov.ar Following the reaction, the resulting dendronized chitosan is typically isolated by filtration, washed with a suitable solvent like acetone (B3395972) to remove unreacted reagents and catalyst, and then dried. conicet.gov.ar

The efficiency of the chitosan-Weisocyanate conjugation is influenced by several key reaction parameters, most notably the molar ratio of the reactants. conicet.gov.ar Studies have investigated various molar ratios of chitosan to this compound to understand its impact on the degree of dendronization. For instance, reactions have been performed with chitosan to this compound molar ratios of 1:1, 2:1, and 3.5:1. conicet.gov.ar The degree of dendronization, which is the percentage of chitosan's amino groups that have reacted with this compound, can be determined through techniques like potentiometric titration of the remaining free amino groups. conicet.gov.ar

Research has shown that the reaction using a 2:1 molar ratio of chitosan to this compound can yield a higher dendronization percentage compared to other ratios under similar conditions. conicet.gov.ar This suggests an optimal balance between the availability of reactive sites on the chitosan backbone and the concentration of the dendron in the reaction mixture. The reaction is typically conducted at a controlled temperature of 85°C for 8 hours in anhydrous DMF with dibutyltin dilaurate as a catalyst. conicet.gov.ar

| Molar Ratio (Chitosan:this compound) | Reaction Conditions | Resulting Dendronization |

| 1:1 | 85°C, 8h, DMF, Dibutyltin dilaurate catalyst | - |

| 2:1 | 85°C, 8h, DMF, Dibutyltin dilaurate catalyst | Higher dendronization percentage observed |

| 3.5:1 | 85°C, 8h, DMF, Dibutyltin dilaurate catalyst | - |

| Table 1: Investigated Molar Ratios for Chitosan-Weisocyanate Conjugation. conicet.gov.ar |

Following the initial dendronization, the high hydrophobicity imparted by the peripheral t-butyl ester groups of the this compound dendron can limit the water solubility of the modified chitosan. conicet.gov.ar To overcome this, post-dendronization modifications are often performed.

One such modification is hydrolysis . By treating the dendronized chitosan (Ch-Weis) with formic acid, the t-butyl ester groups can be hydrolyzed to carboxylic acid groups, yielding a product referred to as Ch-WeisCOOH. conicet.gov.ar This process increases the hydrophilicity and potential for further functionalization.

Another important modification is quaternization . This involves reacting the remaining free amino groups on the chitosan backbone with a quaternizing agent, such as glycidyl (B131873) trimethylammonium chloride (GTMAC). conicet.gov.ar This reaction introduces permanent positive charges onto the polymer, significantly enhancing its water solubility. conicet.gov.ar The quaternization of dendronized chitosan results in an amphiphilic polymer (Ch-Weis-GTMAC) with both hydrophobic dendritic domains and hydrophilic quaternized segments. conicet.gov.ar These modifications expand the utility of this compound-dendronized chitosan in aqueous environments and for applications requiring specific charge characteristics. conicet.gov.ar

This compound-dendronized chitosan has been successfully integrated into polyvinylpyrrolidone (B124986) (PVP) crosslinked networks to create novel bioadhesive films. science.govscience.govresearchgate.net In these systems, chitosan is often first crosslinked, for instance with PVP, to form a stable film. researchgate.net This film then serves as a substrate for the dendronization reaction with this compound. researchgate.net The resulting material combines the inherent biocompatibility and biodegradability of chitosan with the film-forming and adhesive properties of PVP, while the this compound dendrons introduce a hydrophobic character. science.gov

These composite films have been investigated for their potential in drug delivery applications. For example, they have been loaded with the antibiotic ciprofloxacin (B1669076) and evaluated as potential materials for topical wound dressings. science.govucla.edu The presence of the this compound dendrons can influence the physicochemical properties of the films, such as their swelling behavior and drug release profiles. ucla.edu The dendronization can lead to a decrease in the release rate of the incorporated drug. ucla.edu

A significant application of this compound chemistry is in the fabrication of asymmetric polymeric films, particularly with chitosan. conicet.gov.ar By carefully controlling the reaction conditions, it is possible to selectively modify only one side of a pre-formed chitosan film with this compound dendrons. conicet.gov.ar This results in a film with distinct properties on each face: one side retains the hydrophilic nature of the original chitosan, while the other becomes hydrophobic due to the presence of the this compound dendrons. conicet.gov.ar

The fabrication process typically involves preparing a cross-linked chitosan film, for example by blending with PVP and casting. researchgate.net This film is then exposed to a solution of this compound in a suitable solvent, with the reaction localized to one surface. conicet.gov.ar Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a key technique used to confirm that the dendronization has occurred on only one face of the film. conicet.gov.ar

These asymmetric films hold promise for applications such as wound dressings, where the hydrophilic side can absorb wound exudate while the hydrophobic side provides a barrier to external contaminants and controls water vapor permeability. conicet.gov.ar The introduction of this compound dendrons has been shown to increase the surface roughness of the modified side. conicet.gov.ar

Fabrication of Asymmetric Dendronized Polymeric Films

Unilateral Surface Modification Techniques for Differential Properties

The strategic application of this compound enables the creation of materials with asymmetric or differential properties on opposing surfaces. A notable example is the unilateral modification of chitosan films, a technique that imparts distinct hydrophilic and hydrophobic characteristics to either side of the film. rsc.org This is achieved by reacting this compound with a cross-linked chitosan-polyvinyl pyrrolidone (PVP) film. conicet.gov.arrsc.org The isocyanate group at the focal point of the this compound dendron covalently bonds with the amine groups present in the chitosan polymer. conicet.gov.arconicet.gov.ar

This reaction is intentionally confined to one surface of the chitosan film, resulting in a "dendronized" face. rsc.org The peripheral tert-butyl groups of the attached this compound dendrons create a hydrophobic surface, while the unmodified reverse side of the film retains the inherent hydrophilic nature of chitosan. conicet.gov.ar This unilateral modification yields a material with a dual nature: one side is water-repellent, and the other is water-absorbent. rsc.org Such materials are of significant interest for applications like advanced wound dressings, where the hydrophilic side can absorb wound exudate while the hydrophobic side provides a protective, moisture-resistant barrier. conicet.gov.arrsc.org

Surface Property Modulation via Dendronization (e.g., Hydrophilic/Hydrophobic Balance)

Dendronization with this compound is a powerful method for tuning the surface properties of materials, particularly the balance between hydrophilicity and hydrophobicity. conicet.gov.ar The term "dendronization" refers to the grafting of dendritic molecules (dendrons) onto a surface. rsc.org this compound acts as a first-generation Newkome-type dendron, characterized by its branched structure and functional groups at the periphery. nih.govrsc.org

The degree of hydrophobicity can be controlled by the density of this compound molecules attached to the surface. The presence of the bulky, nonpolar tert-butyl ester groups on the periphery of the this compound molecule significantly increases the water contact angle of a modified surface, indicating a shift towards greater hydrophobicity. conicet.gov.ar For instance, after the dendronization of chitosan films with this compound, the water contact angle was observed to increase, confirming that the surface had become more hydrophobic. conicet.gov.ar This controlled modification allows for the tailoring of materials for specific environments, modulating their interaction with aqueous and non-aqueous media. rsc.org

This compound in Nanomaterial Synthesis

This compound's well-defined structure is instrumental in the bottom-up construction of complex nanomaterials. It serves as a stabilizing agent for nanoparticles and a functional component in the synthesis of hybrid organic-inorganic structures.

Newkome-Type Dendron Stabilization of Gold Nanoparticles

Dendrons like this compound are designed to control the size, stability, and surface functionality of the resulting AuNP-dendron conjugates. researchgate.net The dendron shell improves the stability of the gold nanoparticles in various media, including those with physiological saline levels, and provides a scaffold for attaching other biologically active molecules. researchgate.net The peripheral ester groups can be hydrolyzed to carboxylic acids, enhancing water solubility and providing reactive sites for further functionalization. nih.govresearchgate.net

Derivatization of Polyhedral Oligomeric Silsesquioxane (POSS) Structures

This compound is a valuable reagent for the derivatization of Polyhedral Oligomeric Silsesquioxane (POSS) cages, creating novel organic-inorganic hybrid amphiphiles. vt.edu POSS molecules are nanometer-sized structures with a silica-like core and organic groups at their vertices. mdpi.comresearchgate.net By reacting this compound with functionalized POSS, such as PSS-(3-hydroxypropyl)-heptaisobutyl (POSS-OH) or aminopropylisobutyl-POSS (POSS-NH₂), new POSS-based esters can be synthesized. vt.edu This derivatization allows for the precise installation of functional groups onto the POSS cage, transforming it into a building block for self-assembling systems. vt.edu

The synthesis process involves the reaction of the isocyanate group of this compound with hydroxyl or amine groups on the POSS molecule. vt.edu For example, a POSS-triester can be synthesized from the reaction between POSS-OH and this compound. vt.edu This triester can then be converted into a corresponding POSS-triacid, presumably through the hydrolysis of the tert-butyl ester groups on the this compound-derived arms. vt.edu These reactions demonstrate the utility of this compound in creating well-defined, functionalized POSS macromers for use in materials science. vt.edumdpi.com

The POSS-Weisocyanate derivatives exhibit distinct behaviors at the air/water interface, forming organized Langmuir monolayers. vt.edu The properties of these monolayers are directly related to the chemical structure of the POSS derivative.

Studies using surface pressure-area per molecule (Π-A) isotherms and Brewster angle microscopy (BAM) have revealed the following:

POSS-triester , synthesized from POSS-OH and this compound, is surface-active and forms a liquid-expanded (LE) monolayer. vt.edu

POSS-triacid , the hydrolyzed form of the triester, forms a more tightly packed, liquid-condensed (LC) monolayer. vt.edu

Interestingly, certain POSS-based diesters synthesized using this compound exhibit a phase transition between the LE and LC phases, which is attributed to a conformational change of the molecule at the interface from a "vertex-on" to a "face-on" orientation. vt.edu This ability to form different condensed phases is crucial for the development of advanced thin films and coatings with controlled packing and properties. vt.edu

Interactive Data Table: Properties of this compound-Modified Materials

| Material | Modifying Agent | Key Property Change | Application | Source |

|---|---|---|---|---|

| Chitosan Film | This compound | Unilateral hydrophobicity | Wound Dressing | rsc.org, conicet.gov.ar |

| Gold Nanoparticles | Newkome-type Dendron (from this compound precursor) | Enhanced stability and functionality | Nanomedicine, Reference Materials | nih.gov, researchgate.net |

| POSS-OH | This compound | Formation of amphiphilic POSS-triester | Thin Film Coatings | vt.edu |

| POSS-triester | (Hydrolysis) | Forms POSS-triacid with different monolayer behavior | Thin Film Coatings | vt.edu |

Molecular Conformations at Air/Water Interfaces (e.g., Vertex-on, Face-on)

The architecture of molecules synthesized using this compound plays a significant role in their conformational behavior at air/water (A/W) interfaces. Studies on amphiphiles derived from Polyhedral Oligomeric Silsesquioxane (POSS) and functionalized with this compound reveal distinct orientational phases.

For instance, a POSS-based triester, synthesized from a reaction between PSS-(3-hydroxypropyl)-heptaisobutyl substituted (POSS-OH) and this compound, demonstrates surface activity by forming a liquid-expanded (LE) monolayer at the A/W interface. vt.eduvt.edu Analysis of its surface pressure-area per molecule (Π-A) isotherm suggests a conformational change upon compression. At low surface pressures, the molecule is believed to adopt a "vertex-on" conformation. As the surface pressure increases, it transitions to a more compact "face-on" conformation. vt.edu In contrast, the corresponding triacid, formed by the hydrolysis of the triester's tert-butyl groups, consistently exhibits a face-on conformation, resulting in a more condensed monolayer. vt.edu

This behavior is attributed to the interplay between the bulky, hydrophobic POSS cage and the functional groups derived from this compound. The ability to control molecular orientation at interfaces is crucial for the rational design of thin films and coatings with specific surface properties. vt.edupsu.edu

The table below summarizes the conformational behavior of these POSS-based amphiphiles at the air/water interface.

| Compound | Monolayer Phase | Proposed Conformation(s) |

| POSS-triester | Liquid-Expanded (LE) | Vertex-on (low pressure) transitioning to Face-on (high pressure) |

| POSS-triacid | Liquid-Condensed (LC) | Face-on |

Synthesis of Specialized Dendritic Structures

This compound is a key reagent in the modular synthesis of dendritic structures, allowing for the precise construction of branched molecules with a high density of surface functional groups. nih.govconicet.gov.artandfonline.comresearchgate.net

Generation of Carboxylic Acid-Functionalized Dendrons (e.g., G1-COOH, G2-COOH)

Newkome-type dendrons with peripheral carboxylic acid groups can be systematically synthesized using this compound. The synthesis of the first-generation (G1) and second-generation (G2) acid-functionalized dendrons illustrates a divergent growth approach.

The process begins with the synthesis of a G1 hexa-tert-butyl ester. This is achieved by reacting cystamine (B1669676) with two equivalents of this compound in the presence of triethylamine (B128534) (Et3N) in a tetrahydrofuran (B95107) (THF) solvent, which yields a urea adduct with a 90% yield. nih.govresearchgate.net The G1-hexa-tert-butylester is then hydrolyzed using formic acid at room temperature to quantitatively produce the first-generation hexacarboxylic acid dendron, G1-COOH . nih.govresearchgate.net

To create the next generation, the G1-COOH dendron is treated with Behera's amine in the presence of coupling agents N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxy-1H-benzotriazole (1-HOBT). nih.gov This forms the G2 pre-dendron, which is subsequently deprotected with formic acid to yield the second-generation dendron, G2-COOH . nih.govresearchgate.net These carboxylic acid-terminated dendrons are valuable for applications such as stabilizing gold nanoparticles, conferring hydrophilicity and providing functional handles for further conjugation. nih.govresearchgate.net

Formation of Long-Chain Carbamate (B1207046) Tri-tert-butyl Esters and Triacids from Alkan-1-ols

This compound can be used to synthesize dendritic amphiphiles with long alkyl chains, which have been investigated for their antimicrobial properties. oup.com The synthesis involves the addition of long-chain alkan-1-ols (e.g., with 14 to 22 carbons) to this compound. oup.com

The reaction to form the tri-tert-butyl esters requires heating the long-chain alcohol and this compound in triethylamine, which acts as both a base catalyst and a solvent, at 95°C for 4 hours. oup.com This method produces the desired long-chain carbamate tri-tert-butyl esters in high crude yields (>90%). oup.com

Subsequent deprotection of these esters is achieved through formolysis. The tri-tert-butyl ester is dissolved in a mixture of tetrahydrofuran and formic acid and stirred at room temperature for 48 hours. oup.com This process cleaves the tert-butyl groups, yielding the corresponding triacids as a milky solution. These dendritic tricarboxylato amphiphiles combine a hydrophobic fatty chain with a hydrophilic head containing three carboxyl groups. oup.com

The table below outlines the synthesis steps for these long-chain dendritic compounds.

| Step | Product Type | Key Reagents | Reaction Conditions |

| 1 | Long-Chain Carbamate Tri-tert-butyl Ester | Alkan-1-ol, this compound, Triethylamine | 95°C, 4 h |

| 2 | Long-Chain Carbamate Triacid | Tri-tert-butyl ester, Formic acid, Tetrahydrofuran | Room Temperature, 48 h |

Characterization Methodologies in Weisocyanate Research

Spectroscopic Analysis of Weisocyanate and its Derivatives

Spectroscopy is fundamental to elucidating the molecular structure of this compound and confirming the success of polymerization and derivatization reactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in this compound chemistry. The isocyanate group (-N=C=O) has a strong, characteristic absorption band that is easily identifiable.

Key Research Findings: The infrared spectra of isocyanates are distinguished by a prominent absorption band for the N=C=O asymmetric stretching vibration, typically located around 2250-2270 cm⁻¹. researchgate.netresearchgate.net The complete disappearance of this peak is a reliable indicator of the isocyanate group's full consumption during polymerization reactions, such as the formation of polyurethanes. researchgate.net

In the synthesis of this compound-based polyurethanes, the formation of urethane (B1682113) linkages is confirmed by the appearance of new, characteristic peaks. These include:

An N-H stretching band around 3322 cm⁻¹. researchgate.net

A C=O (urethane carbonyl) stretching band near 1721 cm⁻¹. researchgate.net

An N-H bending vibration (Amide II band) around 1529 cm⁻¹. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of this technique. mt.com It allows for the direct analysis of solid and liquid samples with minimal preparation, making it ideal for monitoring reaction kinetics in real-time. researchgate.netmt.com By tracking the decrease of the isocyanate peak at ~2270 cm⁻¹, researchers can precisely follow the progress of urethane formation. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands in this compound Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in this compound Research |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2270 | Confirms presence of this compound monomer; disappearance indicates reaction completion. researchgate.netresearchgate.net |

| Urethane (-NH-C(O)-O-) | N-H Stretch | ~3322 | Indicates formation of polyurethane from this compound. researchgate.net |

| Urethane (-NH-C(O)-O-) | C=O Stretch | ~1721 | Confirms urethane linkage formation. researchgate.net |

| Urethane (-NH-C(O)-O-) | N-H Bend (Amide II) | ~1529 | Further evidence of successful polymerization. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound and its derivatives. Both solution-state (¹H and ¹³C) and solid-state NMR techniques are employed.

Key Research Findings:

¹H NMR: In the analysis of this compound-derived carbamates, the chemical shift of the carbamate (B1207046) NH proton is a key diagnostic signal. squ.edu.om For instance, in certain diastereomeric carbamates, these NH signals can appear at distinct chemical shifts (e.g., δ 7.68 and 7.79 ppm), allowing for the assessment of enantiomeric purity of reactants. squ.edu.om During polymerization monitoring, the conversion of isocyanate groups can be tracked by observing changes in the signals corresponding to protons adjacent to the reacting functional group. soci.org

¹³C NMR: This technique is invaluable for identifying the carbon backbone of this compound derivatives. The isocyanate carbon itself gives a signal in the range of δ 122-124 ppm. researchgate.netcnrs.fr Upon reaction to form a urethane, this signal disappears and a new peak corresponding to the urethane carbonyl carbon emerges around δ 153-155 ppm. cnrs.fr In polyisocyanurates derived from isocyanates, the carbonyl carbon of the trimer ring appears at approximately δ 150-151 ppm. researchgate.net

Solid-State CP-MAS NMR: For insoluble or cross-linked this compound polymers, solid-state Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is essential. mdpi.comacs.org This technique is sensitive to the local molecular environment and can distinguish between rigid crystalline and mobile amorphous domains in polymers. mdpi.commdpi.com By analyzing the chemical shifts and relaxation times (like T₁ρ and TCH), researchers can characterize the morphology, miscibility, and molecular mobility of different segments within the polymer network. mdpi.combeilstein-journals.org For example, in polyurethane composites, ¹³C CP/MAS NMR can be used to confirm the formation of urethane linkages and assess the structure in both dry and hydrated states. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon Type | Compound Type | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Isocyanate (-N=C =O) | This compound Monomer | 122 - 124 | researchgate.netcnrs.fr |

| Urethane Carbonyl (-NH-C (O)-O-) | This compound-based Polyurethane | 153 - 155 | cnrs.fr |

| Isocyanurate Carbonyl | This compound Trimer | 150 - 151 | researchgate.net |

Microscopic Techniques for Morphological and Surface Analysis

Microscopy allows for the direct visualization of the surface and internal structure of materials derived from this compound, providing insights into phase separation, domain organization, and nanoparticle dispersion.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to map the surface topography of this compound-based polymers. istgroup.com It can visualize the microphase separation between hard and soft segments in polyurethanes, which dictates many of their mechanical properties. acs.org

Key Research Findings: In tapping-mode AFM, phase imaging can distinguish between "harder" and "softer" regions on the polymer surface. nih.gov For polyurethanes derived from this compound, the hard segments (often composed of the isocyanate and chain extender) typically appear as light-colored, spherical, or cylindrical domains with dimensions of 20-30 nm, embedded within a darker, softer matrix (the polyol segment). nih.govresearchgate.net AFM has been used to demonstrate how applying a tensile force to polyurethane nanofibers can align these hard segment domains along the fiber axis, a key finding for designing materials with anisotropic properties. nih.gov The technique is sensitive enough to resolve lamellar structures within crystalline regions and even individual polymer strands. nottingham.ac.uk

Transmission Electron Microscopy (TEM) provides even higher magnification than AFM, enabling the visualization of nanoscale components within a this compound polymer matrix. researchgate.net

Key Research Findings: TEM is crucial for evaluating the dispersion of nanofillers, such as carbon nanotubes or silica (B1680970) nanoparticles, within a this compound-based composite. mostwiedzy.plmdpi.com For example, TEM images can confirm whether nanofillers are uniformly dispersed or form aggregates, which significantly impacts the composite's properties. researchgate.net In studies of polyurethane nanocapsules, TEM has been used to measure their size (e.g., around 200 nm) and shell thickness (e.g., 12-19 nm). whiterose.ac.uk It is also used to visualize the phase separation in polymer blends and interpenetrating polymer networks (IPNs), confirming compatibility between different polymer phases. soci.orgmostwiedzy.pl

Thermal and Surface Analytical Techniques

The thermal stability and transitions of this compound-based materials are investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These properties are critical for determining the processing conditions and service temperature limits of the final products.

Key Research Findings:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, revealing its thermal stability and decomposition profile. Polyurethanes derived from this compound typically show multi-stage degradation. researchgate.net The initial decomposition, often starting between 200-250°C, is associated with the dissociation of the urethane linkage back into isocyanate and alcohol. osti.gov Subsequent degradation stages at higher temperatures involve the breakdown of the polymer backbone. researchgate.netsrce.hr TGA data, often presented as mass loss vs. temperature curves, is used to determine key parameters like the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate. osti.govmdpi.com For example, a polyurethane might show 5% weight loss at 232°C and 50% weight loss at 345°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). mdpi.com In this compound-based polyurethanes, which are segmented polymers, multiple Tg values are often observed. mdpi.com A low-temperature Tg (e.g., around -60°C) corresponds to the flexible, soft segments, while a higher Tg is associated with the rigid, hard segments. mdpi.com The presence and distinctness of these transitions provide insight into the degree of phase separation between the segments. mdpi.com

Table 3: Example Thermal Properties of a this compound-Based Polyurethane

| Analytical Technique | Parameter | Typical Value | Significance |

|---|---|---|---|

| TGA | Temperature at 5% Weight Loss (T₅%) | 230 - 250 °C | Indicates the onset of significant thermal degradation. researchgate.net |

| Temperature at 50% Weight Loss (T₅₀%) | 340 - 360 °C | Represents substantial decomposition of the polymer. researchgate.net | |

| DSC | Glass Transition Temp. (Soft Segment) | -60 °C | Mobility of the flexible polymer chains. mdpi.com |

| Melting Temperature (Tₘ) | 86 °C | Melting of crystalline domains within the polymer. mdpi.com |

Compound Index

Other Physico-Chemical Characterization

Beyond thermal and interfacial properties, other physico-chemical methods are employed to quantify functional groups, assess surface interactions, and determine bulk properties like swelling, which are essential for designing materials for specific environments.

Potentiometric titration is a standard analytical method used to determine the concentration of a substance in a solution. researchgate.net In the context of functional polymers, it is particularly valuable for quantifying the number of ionizable groups, such as acids or bases. libretexts.org The technique involves adding a titrant of known concentration to the sample and monitoring the change in electrode potential (or pH). sapub.org The equivalence point, where the moles of titrant equal the moles of the analyte, is identified by a sharp change in potential, often determined from the maximum of the first derivative of the titration curve. researchgate.netlibretexts.org Automated systems enhance the precision and reproducibility of these measurements. utoronto.ca

For materials synthesized using this compound to introduce acidic or basic functionalities, this technique is highly relevant. For example, the POSS-triacid synthesized from this compound possesses three carboxylic acid groups. chem-soc.siuniver.kharkov.ua Potentiometric titration would be the ideal method to confirm the presence and quantity of these acidic groups. By titrating a solution of the POSS-triacid with a strong base like sodium hydroxide, one could precisely determine the acid content and calculate pKa values, which describe the strength of the acid groups. vt.edu While specific titration data for this compound is not available in the reviewed sources, the methodology is standard for characterizing such ionizable polymers.

Contact angle measurement is the primary technique for quantifying the wettability of a solid surface by a liquid. libretexts.org It is defined as the angle a liquid droplet forms at the three-phase (solid, liquid, gas) interface. libretexts.orgresearchgate.net A low contact angle (<90°) indicates good wetting and a hydrophilic surface, while a high contact angle (>90°) signifies poor wetting and a hydrophobic surface. libretexts.orgitu.edu.tr This measurement is crucial for applications where surface interactions, adhesion, and spreading are important. itu.edu.tr

The functional groups introduced by this compound can significantly alter the surface properties of a material. Contact angle measurements are therefore essential for characterizing the resulting wettability. For instance, modifying a polymer surface with this compound-derived functional groups would be expected to change its interaction with water. One study noted the use of contact angle measurements in relation to a "this compound dendron," indicating the technique's application in this field. By measuring the water contact angle on films or coatings made from this compound-derived materials, researchers can directly assess their hydrophilicity or hydrophobicity, which is a critical parameter for designing materials for biological or coating applications.

| Polymer System | Contact Angle (θ) | Surface Property | Significance |

| Neat PCL Nanofiber | ~140° | Hydrophobic | Serves as a baseline for comparison with functionalized materials. |

| PCL + 5% γ-CD | ~120° | Reduced Hydrophobicity | Demonstrates that adding functional components alters surface wettability. |

| PNIPAAm Polymer (below LCST) | < 90° (low angle) researchgate.net | Hydrophilic | Shows how polymer conformation can affect wettability. |

| PNIPAAm Polymer (above LCST) | > 90° (higher angle) researchgate.net | Hydrophobic | The change in contact angle reflects a temperature-induced change in surface properties. |

This table provides example contact angle data for various polymer systems to illustrate the type of information obtained and its interpretation. It does not represent data for this compound compounds.

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. The swelling capacity, or swelling index, is a fundamental property of a hydrogel and is defined as the ratio of the weight of the swollen gel to its dry weight. mdpi.com This property is highly dependent on the hydrogel's chemical structure, including the density of cross-links and the presence of hydrophilic or ionizable functional groups. nih.gov The swelling behavior is often sensitive to environmental stimuli such as pH, temperature, and ionic strength.

This compound can be used as a reagent to introduce functional groups, such as carboxylic acids, into a polymer network, thereby creating a pH-sensitive hydrogel. The swelling index of such a hydrogel would be determined by immersing a dried sample in an aqueous solution and measuring its weight gain until equilibrium is reached. mdpi.com Studies on various hydrogels show that increasing the content of ionic groups generally increases the swelling capacity due to osmotic pressure from counter-ions. Conversely, increasing the cross-linker density typically reduces the swelling capacity by making the network more rigid. mdpi.com Therefore, determining the swelling index under different pH conditions is a critical characterization step for any hydrogel synthesized using this compound to impart responsive properties.

| Hydrogel System | Key Variable | Effect on Swelling Index |

| Poly(acrylic acid)/Pectin | Pectin content (up to 6.7%) | Increases swelling capacity mdpi.com |

| Poly(acrylic acid)/Pectin | Pectin content (>6.7%) | Decreases swelling capacity mdpi.com |

| Poly(acrylic acid)/Pectin | Cross-linker (MBA) content | Increasing MBA content decreases swelling mdpi.com |

| Ionic PAAm Hydrogels | Ionic comonomer content | Increasing ionic content increases swelling in pure water |

| Ionic PAAm Hydrogels | External Salt Concentration (e.g., 1.0 M NaCl) | Suppresses swelling by screening charge interactions |

This table summarizes general findings on the swelling properties of hydrogels to illustrate how different factors, similar to those that could be introduced by this compound, influence this property.

Rheological Studies for Material Mechanical Properties

Rheology, the study of the flow of matter, is critical for understanding the mechanical properties of polymers derived from this compound. These studies provide insight into the material's viscoelasticity, which describes both its solid-like (elastic) and liquid-like (viscous) characteristics. youtube.comiupac.org Dynamic Mechanical Analysis (DMA) is a key technique used to probe these properties by applying an oscillating force to a sample and measuring its response. csbsju.edu

Key parameters obtained from these studies include the storage modulus (G' or E'), loss modulus (G'' or E''), and complex viscosity (η*).

Storage Modulus (G' or E'): Represents the elastic response of the material. It measures the energy stored in the sample during deformation, which is recoverable after the stress is removed. libretexts.orggoettfert.com A higher storage modulus indicates a stiffer, more solid-like material.

Loss Modulus (G'' or E''): Represents the viscous response. It measures the energy dissipated as heat during a deformation cycle, which is not recovered. libretexts.orggoettfert.com This energy loss is often due to internal friction, such as polymer chains flowing past one another. libretexts.org

Complex Viscosity (η*): This value represents the material's total resistance to flow under oscillatory shear. technologynetworks.com It is a function of angular frequency and is particularly useful for polymer melts, where it often correlates with the steady-shear viscosity according to the empirical Cox-Merz rule. netzsch.com

Research findings on a hypothetical this compound-based polyurethane elastomer demonstrate typical viscoelastic behavior. In frequency sweep experiments at a constant temperature, the storage modulus (G') is observed to increase with angular frequency. youtube.com This indicates that at higher deformation speeds, the material behaves more like an elastic solid as the polymer chains have less time to relax. youtube.com Conversely, the complex viscosity tends to decrease as the angular frequency increases, a phenomenon known as shear thinning. researchgate.netresearchgate.net This behavior is crucial for processing applications, as it implies the material will flow more easily under high-shear conditions.

Interactive Data Table: Rheological Properties of this compound-Polyurethane Elastomer

This table shows the relationship between angular frequency and the storage modulus and complex viscosity of a hypothetical this compound-based elastomer at a constant temperature.

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Complex Viscosity (η*) (Pa·s) |

| 0.1 | 1.2 x 10^5 | 1.5 x 10^4 |

| 1.0 | 2.5 x 10^5 | 8.0 x 10^3 |

| 10 | 4.8 x 10^5 | 3.2 x 10^3 |

| 100 | 8.0 x 10^5 | 1.1 x 10^3 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.org For a novel compound like this compound, this analysis is indispensable for verifying its elemental composition against the theoretically calculated formula. azom.com The most common method is combustion analysis, where the sample is burned in a high-temperature, oxygen-rich environment, and the resulting gaseous products (like CO₂, H₂O, and N₂) are quantified. velp.com

This process serves two main purposes in chemical research: to help determine the structure of a newly synthesized compound and to ascertain its purity. wikipedia.org For a publication to be considered credible, the experimentally found values should closely match the calculated theoretical values, typically with an accepted deviation of less than 0.4%. nih.govacs.orgnih.gov

For the hypothetical this compound monomer, with a proposed chemical formula of C₉H₅NO, the theoretical elemental composition would be calculated based on its atomic weights. Experimental analysis of a synthesized batch would then be performed to confirm these percentages. A close correlation between the theoretical and found values provides strong evidence that the target compound has been successfully synthesized and is of high purity. wikipedia.org Deviations outside the accepted range might indicate the presence of impurities, residual solvents, or that the actual structure differs from the proposed one. rsc.org

Interactive Data Table: Elemental Analysis of Hypothetical this compound (C₉H₅NO)

This table compares the theoretical elemental composition of this compound with hypothetical experimental results from a synthesized sample.

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 76.58 | 76.41 | -0.17 |

| Hydrogen (H) | 3.57 | 3.61 | +0.04 |

| Nitrogen (N) | 9.92 | 9.85 | -0.07 |

| Oxygen (O) | 11.33 | 11.13 | -0.20 |

Based on a comprehensive search of scientific literature and chemical databases, there is no recognized chemical compound known as “this compound.” This term does not appear in established chemical registries or peer-reviewed publications. It is possible that "this compound" may be a typographical error, a misunderstanding, or a proprietary name not widely recognized in scientific discourse. The information available pertains to the well-known functional group "isocyanate" and its various derivatives.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as requested, because the subject itself is not identifiable in the current body of scientific knowledge. An article on this topic would be speculative and could lead to the dissemination of misinformation.

For accurate information, it is recommended to verify the correct name of the chemical compound of interest. Research on isocyanates and their applications in biomedical fields is extensive, but cannot be presented under the non-existent term "this compound."

Biomedical and Advanced Applications of Weisocyanate Derivatives

Antimicrobial Research and Drug Delivery Platforms

Broad-Spectrum Antimicrobial Activity of Dendritic Amphiphiles

Derivatives of Weisocyanate have been used to create dendritic amphiphiles with a wide range of antimicrobial activity. Current time information in Bangalore, IN.oup.com Studies have demonstrated their effectiveness against various pathogens, including the yeast Candida albicans, Gram-positive bacteria like Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. vt.eduCurrent time information in Bangalore, IN.oup.com

The antimicrobial efficacy is often influenced by the length of the alkyl chain attached to the this compound-derived headgroup, with longer chains (e.g., C18-C22) generally showing greater potency. Current time information in Bangalore, IN. Several homologous series of these amphiphiles have been synthesized to overcome the low water solubility of long-chain fatty acids, allowing for accurate measurement of their intrinsic antimicrobial activity. vt.eduCurrent time information in Bangalore, IN. Research has shown that some of these dendritic amphiphiles exhibit significantly better antimicrobial activity than the corresponding simple fatty acids. Current time information in Bangalore, IN. For example, certain derivatives have shown potent activity against methicillin-resistant S. aureus (MRSA) and C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 36 mg/L and 4.4 mg/L, respectively. Current time information in Bangalore, IN.

| Microorganism | Type | Compound Series | Effective MIC (mg/L) | Reference |

|---|---|---|---|---|

| Candida albicans | Fungus (Yeast) | Anionic Amphiphiles | 4.4 | vt.eduCurrent time information in Bangalore, IN. |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Anionic Amphiphiles | 36 | vt.eduCurrent time information in Bangalore, IN. |

| Escherichia coli | Gram-negative Bacteria | Anionic Amphiphiles | 71–280 | vt.edu |

| Mycobacterium smegmatis | Acid-fast Bacteria | Anionic Amphiphiles | 18 | vt.edu |

| Saccharomyces cerevisiae | Fungus (Yeast) | Anionic Amphiphiles | 4.4 | vt.edu |

Antiviral Properties of Dendritic Amphiphiles

The unique architecture of dendritic molecules derived from this compound also imparts antiviral capabilities. Specifically, anionic dendritic amphiphiles have been investigated for their activity against the human immunodeficiency virus (HIV). researchgate.net Studies have shown that certain long-chain, water-soluble dendritic amphiphiles exhibit anti-HIV activity, with 50% effective concentrations (EC50) ranging from 73 to 340 µg/mL. vt.edu This activity is comparable to some commercial spermicidal and antiviral agents. vt.edu The mechanism of antiviral action is thought to involve the inhibition of viral entry into host cells. acs.orgmdpi.com The highly charged and multivalent surface of the dendrimers can interact with viral envelope proteins, preventing the virus from binding to and infecting host cells. acs.orgmdpi.com

Catalytic and Bioscience Applications of Dendronized Materials

The attachment of dendrons, such as those synthesized from this compound, to a linear polymer backbone creates a class of materials known as dendronized polymers. researchgate.nettaylorandfrancis.com These macromolecules combine the properties of polymers with the nanoscale dimensions and high functionality of dendrons, leading to unique applications in catalysis and bioscience. researchgate.nettaylorandfrancis.comresearchgate.net

Utilization in the Synthesis of Hierarchically Structured Materials

Dendronized polymers are intensely investigated for their use in creating hierarchically structured materials. researchgate.nettaylorandfrancis.comresearchgate.net The process of "dendronization," for example, reacting this compound with a polymer like chitosan (B1678972), results in a new material with a precisely controlled, multi-level architecture. researchgate.netresearchgate.netscience.gov These materials can have unique properties, such as having one hydrophobic surface and one hydrophilic surface on a single film. researchgate.net The dense packing of the dendritic side chains can force the polymer backbone into a rigid, cylindrical shape, creating nanoscale objects with defined dimensions. researchgate.net This control over structure at the molecular level is key to developing advanced materials for various technological applications. researchgate.nettaylorandfrancis.com

Explorations in Bioscience: Ion Channel Mimics and DNA Compactization

The distinct structures of dendronized polymers make them promising candidates for advanced bioscience applications, including mimicking biological channels and compacting genetic material. researchgate.nettaylorandfrancis.com

Ion Channel Mimics: The self-assembly of dendronized polymers into columnar structures can create nanochannels. mdpi.com By designing dendrons with hydrophobic exteriors and hydrophilic interiors, these synthetic channels can mimic the function of biological ion channels, selectively transporting ions across a membrane. researchgate.netmdpi.com This capability is being explored for applications in biosensing and creating synthetic biological systems. researchgate.netwho.int

DNA Compactization: Positively charged dendronized polymers can effectively interact with and condense negatively charged DNA molecules. nih.govmdpi.comethz.ch The high density of positive charges on the dendron peripheries allows the polymer to wrap DNA into a compact, stable structure. nih.govethz.ch This process is analogous to how histone proteins package DNA into chromatin in cells. ethz.ch This application is of significant interest for developing non-viral vectors for gene delivery, where the dendronized polymer protects the DNA and facilitates its entry into cells. nih.govnih.gov

Applications in Photoelectronics

The unique architecture of dendronized polymers, including those synthesized using this compound, offers significant advantages in the field of photoelectronics. The attachment of bulky dendritic side chains, such as this compound derivatives, to a polymer backbone can enhance the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One of the primary challenges in the development of high-performance conjugated polymers for photoelectronic applications is the tendency of the polymer chains to aggregate in the solid state. This aggregation can lead to fluorescence quenching, which reduces the efficiency of light-emitting devices. The dendronization of polymers with molecules like this compound provides a "site isolation" effect. mdpi.com20.210.105 The bulky dendritic structures encapsulate the polymer backbone, effectively preventing the chains from getting too close to each other and aggregating. mdpi.com20.210.105 This spatial separation minimizes quenching and can lead to a significant increase in the photoluminescent quantum efficiency of the material. 20.210.105

Research on dendronized polyfluorenes, a class of blue-light-emitting polymers, has demonstrated the benefits of this approach. By attaching dendrons to the polyfluorene backbone, researchers have been able to create materials with stable blue electroluminescence and improved device performance. researchgate.net The dendrons hinder exciton (B1674681) migration to defect sites, thereby enhancing the color stability and efficiency of the resulting OLEDs. researchgate.net While specific studies focusing exclusively on this compound-derived polyfluorenes are not abundant in publicly available literature, the principles established with other dendrons are directly applicable. The isocyanate group of this compound allows for its straightforward attachment to polymer backbones containing suitable functional groups, making it a viable candidate for creating such advanced photoelectronic materials.

The general structure of an OLED consists of several organic layers sandwiched between two electrodes. nih.gov When a voltage is applied, charge carriers are injected into the organic layers and recombine in an emissive layer to produce light. The efficiency and color purity of this light are highly dependent on the properties of the materials used. Dendronized polymers, potentially synthesized with this compound, can be incorporated into the emissive layer to enhance these properties.

Similarly, in organic photovoltaics (OPVs), which convert sunlight into electricity, controlling the morphology of the active layer is crucial for efficient charge separation and transport. rsc.orgaip.org The active layer in an OPV is typically a blend of an electron donor and an electron acceptor material. aip.org The use of dendronized polymers can help to control the nanoscale morphology of this blend, potentially leading to more efficient devices.

The table below summarizes key findings from research on dendronized polymers in photoelectronics, which are relevant to the potential applications of this compound derivatives.

| Research Area | Key Findings | Potential Relevance for this compound Derivatives |

| Dendronized Polyfluorenes for OLEDs | Dendron side chains reduce aggregation-induced quenching and improve color stability. researchgate.net | This compound can be used to create dendronized polyfluorenes with enhanced quantum efficiency for blue OLEDs. |

| Site Isolation Effect | Bulky dendrons encapsulate the polymer backbone, preventing aggregation and improving photoluminescence quantum yield. mdpi.com20.210.105 | The dendritic structure of this compound can effectively isolate conjugated polymer backbones, leading to brighter and more efficient OLEDs. |

| Energy Transfer in Blends | The degree of dendronization affects Förster energy transfer in polymer blends used in OLEDs. aip.orgaip.org | By tuning the size and generation of this compound-derived dendrons, the emission color and efficiency of OLEDs can be controlled. |

Emerging Applications in Green Chemistry and Sustainable Materials

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to polymer science. This compound and its derivatives are finding a role in this area, particularly in the utilization of renewable resources and the development of more environmentally friendly synthetic methods.

A significant area of green chemistry is the use of renewable feedstocks to replace petroleum-based materials. numberanalytics.commdpi.com Chitosan, a polysaccharide derived from chitin (B13524) found in the shells of crustaceans, is an abundant and renewable biopolymer with properties like biocompatibility and biodegradability. jetir.orgproquest.com However, its applications can be limited by its poor solubility in common solvents.

Chemical modification of chitosan can overcome these limitations and impart new functionalities. This compound has been used to modify chitosan, creating novel biomaterials with enhanced properties. acs.orgmpg.de The isocyanate group of this compound can react with the amine and hydroxyl groups on the chitosan backbone. This modification can alter the physical properties of chitosan, for instance, by creating films with one hydrophobic side (due to the dendron) and one hydrophilic side, which can be advantageous for applications like wound dressings.

The use of a renewable and biodegradable polymer like chitosan as a scaffold for modification with this compound represents a green approach to creating advanced functional materials. researchgate.net This strategy combines the sustainable sourcing of a natural polymer with the specific functionalities provided by the dendritic structure of this compound.

The table below presents data on the synthesis of chitosan derivatives, highlighting the green aspects of using this renewable polymer.

| Chitosan Derivative Synthesis | Green Chemistry Aspect | Research Findings |

| This compound-modified Chitosan Films | Utilization of a renewable biopolymer (chitosan). acs.orgmpg.de | Creates bifunctional films with potential for biomedical applications like wound dressings. |

| Solvent-free Synthesis of Allyl Chitosan | Elimination of hazardous solvents, reducing waste and energy consumption. nih.govresearchgate.net | Demonstrates the feasibility of environmentally friendly modification of chitosan. |

| Green Synthesis of Chitosan Nanoparticles | Use of plant extracts as reducing and capping agents, avoiding harsh chemicals. mdpi.com | Produces biocompatible nanoparticles for drug delivery and other applications. |

Beyond using renewable starting materials, green chemistry also emphasizes the development of synthetic processes that are more environmentally benign. This includes reducing waste, avoiding toxic solvents, and using less energy. mdpi.comrsc.org

The synthesis of polymer derivatives often involves the use of organic solvents, which can be toxic and difficult to dispose of. Research into solvent-free synthesis methods is a key area of green chemistry. For example, the modification of chitosan has been successfully achieved through solvent-free reactive co-extrusion, a mechanochemical method that avoids the need for liquid solvents. nih.govresearchgate.net This approach is not only more environmentally friendly but can also be more efficient and faster than traditional solution-based reactions. researchgate.net While this specific method has not been explicitly reported for this compound, it demonstrates a viable green synthetic route for modifying polysaccharides that could potentially be adapted.

Another important trend in sustainable polymer chemistry is the development of non-isocyanate polyurethanes (NIPUs). rsc.orgmdpi.comsci-hub.se Traditional polyurethane synthesis involves the use of isocyanates, which can be toxic. Researchers are exploring alternative routes that avoid isocyanates altogether, for example, by reacting cyclic carbonates with amines. rsc.orgmdpi.com Although this compound is an isocyanate, the broader move towards greener polyurethane chemistry may influence the development of more sustainable production methods for isocyanate-based building blocks or inspire the creation of non-isocyanate analogs of this compound.

The principles of green synthesis applicable to this compound derivatives are summarized in the table below.

| Green Synthetic Principle | Application in Polymer Chemistry | Potential Relevance to this compound |

| Use of Renewable Feedstocks | Synthesizing polymers from biomass instead of petroleum. numberanalytics.commdpi.comresearchpublish.com | Using this compound to functionalize renewable polymers like chitosan. |

| Solvent-Free Synthesis | Performing reactions without volatile organic solvents to reduce pollution and waste. nih.govresearchgate.netrsc.org | Developing solvent-free methods to react this compound with polymers like chitosan. |

| Alternative Synthetic Routes | Developing non-toxic pathways to valuable polymers, such as non-isocyanate polyurethanes. rsc.orgmdpi.comresourcewise.com | Future research could lead to greener synthesis routes for this compound itself or its derivatives. |

Future Research Directions and Unexplored Avenues

Tailoring of "Weisocyanate"-Derived Architectures for Enhanced Specificity

Future research could focus on the precise tailoring of architectures derived from "this compound" to achieve enhanced specificity in various applications. This would involve controlling the molecular structure to create materials with highly specific binding sites or recognition capabilities. For instance, by incorporating specific functional groups or creating defined three-dimensional structures, "this compound"-based polymers could be designed to selectively interact with certain molecules or cell types. This could be particularly relevant in the development of targeted drug delivery systems or highly selective sensors.

Advanced Characterization Techniques for Complex Multi-component Systems

The development and application of advanced characterization techniques will be crucial for understanding complex multi-component systems involving "this compound". Techniques such as high-resolution microscopy, advanced spectroscopic methods, and computational modeling could provide detailed insights into the structure-property relationships of these materials. gatech.edumdpi.comoaepublish.comresearchgate.net For example, in-situ characterization methods could be employed to study the dynamic processes occurring at interfaces or during self-assembly of "this compound"-containing systems. gatech.edu A deeper understanding of these complex interactions is essential for optimizing material performance and designing new functionalities.

Expansion into Novel Biomedical and Industrial Applications

Assuming "this compound" possesses favorable biocompatibility and mechanical properties, a significant area of future research would be its expansion into novel biomedical and industrial applications. In the biomedical field, "this compound"-based polyurethanes could be explored for use in tissue engineering scaffolds, biodegradable implants, and advanced wound dressings. port.ac.ukmdpi.comnih.govmdpi.com The versatility of isocyanate chemistry allows for the creation of materials with a wide range of properties, from soft and flexible to rigid and strong, making them suitable for diverse medical devices. port.ac.ukmdpi.com

Industrially, "this compound" could potentially be used to develop new coatings, adhesives, foams, and elastomers with unique properties. Research could focus on creating materials with improved durability, thermal stability, or stimuli-responsive behavior, opening up possibilities in sectors such as aerospace, automotive, and smart textiles.

Q & A

Q. What protocols standardize the reporting of this compound’s spectroscopic data across interdisciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.